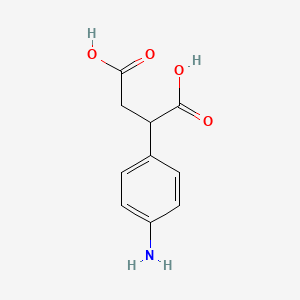

2-(4-Aminophenyl)succinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHXTNAFUFBEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341264 | |

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22511-21-3 | |

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 2-(4-Aminophenyl)succinic Acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and potential applications, grounding our discussion in established chemical principles and field-proven insights.

This compound is a bifunctional organic compound featuring a succinic acid moiety attached to an aniline ring. This structure provides three key functional groups: two carboxylic acids and one aromatic amine. These groups confer a unique combination of acidic, basic, and aromatic properties, making it a versatile building block in synthetic and medicinal chemistry.

The fundamental identity of this molecule is established by its molecular weight and formula. The molecular formula is C10H11NO4, leading to a molecular weight of 209.20 g/mol [1].

A summary of its key identifiers and computed properties is presented below for rapid reference.

| Property | Value | Source |

| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[1] |

| Synonyms | 4-Aminophenylsuccinic acid | PubChem[1] |

| CAS Number | 22511-21-3 | PubChem[1] |

| Molecular Formula | C10H11NO4 | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 209.06880783 Da | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is not widely documented in standard literature. However, a logical and robust synthetic route can be designed based on well-established organic transformations. The most common strategy for introducing an aromatic amine is through the reduction of a corresponding nitro compound. This approach is favored due to the commercial availability of various nitroaromatic precursors and the high efficiency of nitro group reduction.

The proposed pathway involves the reduction of 2-(4-nitrophenyl)succinic acid.

Sources

A Technical Guide to the Nomenclature, Characterization, and Significance of 2-(4-Aminophenyl)butanedioic Acid

Abstract

This technical guide provides a comprehensive analysis of the compound commonly known as 2-(4-aminophenyl)succinic acid, with a primary focus on its formal IUPAC nomenclature. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions that lead to its correct IUPAC name: 2-(4-aminophenyl)butanedioic acid [1]. Beyond nomenclature, this guide details the structural reasoning, presents methodologies for its structural validation via spectroscopic techniques, outlines a representative synthetic approach, and discusses the potential biological significance of this class of molecules. The objective is to provide a holistic view, grounding theoretical principles in practical, field-proven applications.

Deconstructing the IUPAC Name: From Succinic Acid to Butanedioic Acid

The accurate and unambiguous naming of chemical structures is foundational to scientific communication. While "this compound" is a commonly used trivial name, the International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for nomenclature that ensures universality. The formal name, 2-(4-aminophenyl)butanedioic acid, is derived from a clear set of rules based on functional group priority and parent chain identification.

Core Principles of IUPAC Nomenclature

The IUPAC system operates on a hierarchical basis. Key principles governing the naming of this molecule include:

-

Identification of the Principal Functional Group: The molecule contains two carboxylic acid (-COOH) groups and one amino (-NH₂) group. According to IUPAC priority rules, carboxylic acids are granted higher priority than amines[2][3][4][5]. Therefore, the suffix of the name must denote the carboxylic acids.

-

Determination of the Parent Chain: The longest continuous carbon chain containing the principal functional groups must be identified. In this case, the chain incorporates both carboxyl carbons, resulting in a four-carbon chain[6][7][8][9].

-

Naming the Parent Chain: A four-carbon alkane is butane. Because there are two high-priority carboxylic acid groups, the parent name is derived from the alkane "butane" and the suffix "-dioic acid" is appended. The terminal 'e' of the alkane name is retained when the suffix begins with a consonant (di-). This leads to the parent name butanedioic acid [10][11][12][13]. The common name "succinic acid" corresponds to butanedioic acid[14].

-

Numbering and Locating Substituents: The parent chain is numbered to give the substituents the lowest possible locants. Numbering starts from one of the carboxyl carbons (C1). The substituent, a (4-aminophenyl) group, is located on the second carbon (C2) of the butanedioic acid chain. The phenyl ring itself is numbered starting from the point of attachment to the succinic acid backbone, with the amino group at position 4.

Systematic Name Construction

The logical application of these rules leads to the final IUPAC name.

-

Parent Identification: The four-carbon dicarboxylic acid chain is identified as butanedioic acid .

-

Substituent Identification: A phenyl group with an amino substituent is attached. This is an aminophenyl group.

-

Numbering: The butanedioic acid chain is numbered 1-4, starting from the carboxyl carbon that gives the substituent the lowest number. The aminophenyl group is at position 2 . The amino group is at position 4 of the phenyl ring.

-

Assembly: The substituent name, with its locant, is placed as a prefix to the parent name. The substituent itself is complex, so it is enclosed in parentheses: (4-aminophenyl) .

This culminates in the unambiguous IUPAC name: 2-(4-aminophenyl)butanedioic acid .

Caption: Logical workflow for deriving the IUPAC name.

Structural Elucidation and Validation: A Self-Validating Protocol

Confirming the chemical structure is a critical step in any chemical research or drug development pipeline. A combination of spectroscopic methods provides a self-validating system, where data from each technique corroborates the others to confirm the identity and purity of 2-(4-aminophenyl)butanedioic acid. PubChem confirms the existence of spectral data for this compound[1].

Expected Spectroscopic Data

The following table summarizes the key spectral features anticipated for this molecule, which serve as benchmarks for validation.

| Technique | Feature | Expected Observation for 2-(4-aminophenyl)butanedioic acid |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]+ | m/z ≈ 209.07, corresponding to the molecular formula C₁₀H₁₁NO₄[1]. |

| Key Fragments | Fragments corresponding to the loss of H₂O, COOH, and cleavage of the succinic acid backbone. | |

| ¹H NMR Spectroscopy | Aromatic Protons | Two sets of doublets in the ~6.5-7.5 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. |

| Aliphatic Protons | A multiplet (methine, -CH-) around 3.5-4.0 ppm and two multiplets (methylene, -CH₂-) between 2.5-3.0 ppm. | |

| Labile Protons | Broad singlets for the amino (-NH₂) and carboxylic acid (-COOH) protons, which may exchange with D₂O. | |

| ¹³C NMR Spectroscopy | Carbonyl Carbons | Two signals in the ~170-180 ppm region for the two distinct carboxylic acid carbons. |

| Aromatic Carbons | Four signals in the aromatic region (~115-150 ppm), consistent with a para-substituted ring. | |

| Aliphatic Carbons | Signals for the methine (-CH-) and methylene (-CH₂-) carbons in the ~35-55 ppm range. | |

| Infrared (IR) Spectroscopy | O-H Stretch | Very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). |

| N-H Stretch | Two distinct peaks around 3300-3500 cm⁻¹ (primary amine). | |

| C=O Stretch | Strong, sharp absorption around 1700-1725 cm⁻¹ (carboxylic acid carbonyl). | |

| C=C Stretch | Peaks in the ~1500-1600 cm⁻¹ range (aromatic ring). |

Experimental Workflow for Structure Validation

The following workflow ensures a rigorous and self-validating confirmation of the compound's structure.

Caption: Self-validating workflow for structural confirmation.

Synthesis Strategy: An Overview

The synthesis of 2-arylsuccinic acids can be achieved through various established organic chemistry methodologies. A common and effective approach involves a Stobbe condensation or related alkylation reactions[15][16][17]. The causality behind this choice lies in the reliability of forming the crucial carbon-carbon bond between the aromatic ring and the succinic acid precursor.

Representative Synthetic Protocol: Alkylation of an Arylacetonitrile Derivative

This protocol provides a plausible route for laboratory-scale synthesis.

Step 1: Synthesis of (4-aminophenyl)acetonitrile

-

Rationale: Create the C-C bond framework of the aryl-CH₂- moiety. This can be achieved from p-nitrobenzyl bromide via cyanation, followed by reduction of the nitro group to an amine.

Step 2: Alkylation with an α-haloacetate

-

Reaction: (4-aminophenyl)acetonitrile is deprotonated at the benzylic position using a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) in an aprotic solvent like THF.

-

Rationale: The base abstracts the acidic α-proton to form a resonance-stabilized carbanion.

-

Addition: An α-haloacetate ester (e.g., ethyl bromoacetate) is added to the reaction mixture. The carbanion acts as a nucleophile, attacking the electrophilic carbon of the haloacetate to form an ethyl 3-cyano-3-(4-aminophenyl)propanoate intermediate.

Step 3: Hydrolysis of Nitrile and Ester

-

Reaction: The intermediate from Step 2 is subjected to strong acidic or basic hydrolysis (e.g., refluxing with aqueous HCl or NaOH).

-

Rationale: This step simultaneously hydrolyzes both the nitrile group (-CN) and the ester group (-COOEt) to carboxylic acid groups (-COOH).

-

Workup: Acidification of the reaction mixture (if basic hydrolysis was used) precipitates the final product, 2-(4-aminophenyl)butanedioic acid.

Step 4: Purification

-

Method: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

Validation: Purity is confirmed by measuring the melting point and running the spectroscopic analyses detailed in Section 2.

Field Insights: Biological and Pharmaceutical Relevance

For drug development professionals, understanding the potential application and biological context of a molecule is paramount. While 2-(4-aminophenyl)butanedioic acid itself is not a widely commercialized drug, its structural motifs—succinic acid and aminophenyl groups—are significant in pharmacology.

-

Succinic Acid as a Metabolic Intermediate: Succinic acid is a key component of the citric acid (TCA) cycle, central to cellular energy metabolism[18]. Its derivatives can influence cellular energetics and have shown biological activities ranging from antimicrobial to antioxidant[18][19].

-

Pharmaceutical Applications of Succinate Salts: Succinic acid is often used to form succinate salts of active pharmaceutical ingredients (APIs). This strategy can improve the solubility, bioavailability, and stability of a drug molecule[8].

-

Succinimide Derivatives in Medicine: The succinimide (pyrrolidine-2,5-dione) core, structurally related to succinic acid, is a privileged scaffold in medicinal chemistry. Succinimide derivatives are known for a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties[20].

-

Aminophenyl Group as a Pharmacophore: The aminophenyl moiety is a common structural feature in many drugs, including sulfonamides and various kinase inhibitors. It often serves as a key hydrogen bonding donor or as a precursor for further functionalization[21].

The combination of these two pharmacologically relevant moieties in one molecule suggests that 2-(4-aminophenyl)butanedioic acid and its derivatives could serve as valuable building blocks or lead compounds in the discovery of new therapeutic agents, potentially targeting metabolic pathways or serving as linkers in more complex drug conjugates.

Conclusion

The systematic name for the topic compound is 2-(4-aminophenyl)butanedioic acid , a designation derived from rigorous and logical IUPAC rules that prioritize clarity and universality over historical trivial names. This guide has provided the foundational principles for this nomenclature, outlined a self-validating workflow for its structural confirmation, described a representative synthetic pathway, and contextualized its relevance for professionals in the pharmaceutical sciences. A firm grasp of these interconnected concepts—from nomenclature to application—is essential for advancing research and development in the chemical and biomedical fields.

References

- Master Organic Chemistry. (2011).

- eGPAT. (2017).

- MedLife Mastery. (n.d.).

- IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. (2025). Study Crumb. [Link]

- JoVE. (2025).

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2022). 4.2.2: Naming Carboxylic Acids and Nitriles. [Link]

- Moodle. (n.d.).

- YouTube. (2023). IUPAC Nomenclature of Dicarboxylic Acid | Organic Chemistry. [Link]

- Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. [Link]

- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- NIST. (n.d.). Butanedioic acid. NIST Chemistry WebBook. [Link]

- Oregon State University. (n.d.).

- OpenStax. (n.d.). 3.4 Naming Alkanes. Organic Chemistry: A Tenth Edition. [Link]

- Chemistry LibreTexts. (2023). 3.4: Naming Alkanes. [Link]

- Chemistry LibreTexts. (2024). 2.

- MDPI. (2024). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)

- Google Patents. (n.d.). US4939288A - Method of preparing (R)

- ResearchGate. (2025). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. [Link]

- ResearchGate. (2025). Simple Synthesis of Arylsuccinic Acids. [Link]

- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

- The Journal of Organic Chemistry. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Succinic Acids by Oxidative Homocoupling of Optically Active 3-Acyl-2-oxazolidones. [Link]

- ResearchGate. (2025). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. [Link]

- PubMed. (2025). Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts. [Link]

- PubMed. (n.d.).

- ResearchGate. (2025).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). [Link]

- Biological Magnetic Resonance Bank. (n.d.). bmse000183 Succinic Acid. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]

- NIST. (n.d.).

- NIST. (n.d.). Butanedioic acid. NIST Chemistry WebBook. [Link]

- SpectraBase. (n.d.). Butanedioic acid, monoamide, N-(4-phenyl-2-thiazolyl)-, methyl ester. [Link]

- NIST. (n.d.). Butanedioic acid. NIST Chemistry WebBook. [Link]

Sources

- 1. This compound | C10H11NO4 | CID 571820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. egpat.com [egpat.com]

- 5. medlifemastery.com [medlifemastery.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 8. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: IUPAC Nomenclature of Carboxylic Acids [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Butanedioic acid [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. US4939288A - Method of preparing (R)-succinic acid derivatives - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Aminophenyl)succinic Acid

Abstract: This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)succinic acid (CAS No. 22511-21-3), a bifunctional organic compound with significant potential in pharmaceutical development, polymer chemistry, and biochemical research. The document details its molecular identity, physicochemical properties, a proposed synthetic pathway, and methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity, grounded in its constituent aminophenyl and succinic acid moieties, and outlines its established and potential applications. Safety, handling, and toxicological considerations based on its chemical structure are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound is a derivative of succinic acid featuring an aminophenyl group attached to the alpha-carbon. This structure confers both acidic (from the two carboxyl groups) and basic (from the aromatic amine) properties, making it a versatile chemical building block.

Nomenclature and Identifiers

The fundamental identification parameters for this compound are summarized in the table below.[1]

| Identifier | Value |

| IUPAC Name | 2-(4-aminophenyl)butanedioic acid |

| CAS Number | 22511-21-3 |

| PubChem CID | 571820 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| InChI Key | RZHXTNAFUFBEQB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N |

Chemical Structure

The 2D chemical structure of the molecule highlights the key functional groups: a primary aromatic amine, a chiral center at the alpha-carbon, and two carboxylic acid groups.

Computed Physicochemical Properties

These properties are crucial for predicting the molecule's behavior in various solvents and biological systems, aiding in drug formulation and process design.

| Property | Value | Source |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 101 Ų | PubChem[1] |

Synthesis and Purification

Proposed Synthetic Pathway

The two-step synthesis starts from precursors to form the nitro-substituted intermediate, which is then reduced to the final amino product.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous chemical transformations and represents a viable method for laboratory-scale synthesis.

Step 2: Reduction of 2-(4-Nitrophenyl)succinic Acid to this compound

-

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines with high yield and selectivity, avoiding the use of harsh acidic conditions or metal sludge waste associated with methods like Sn/HCl.[3] Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under these hydrogenation conditions.

-

Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 1.0 equivalent of 2-(4-nitrophenyl)succinic acid in methanol.

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 3-4 atm (approx. 50 psi).

-

Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Quality Control

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The amphoteric nature of the molecule allows for purification by isoelectric precipitation; dissolving the crude product in a dilute aqueous base, filtering out any insoluble impurities, and then acidifying the filtrate to the isoelectric point to precipitate the pure product.

-

Quality Control: The purity of the final compound should be assessed by:

-

Melting Point: A sharp melting point indicates high purity.

-

Chromatography: A single spot on a TLC plate or a single peak in an HPLC chromatogram.

-

Spectroscopy: Confirmation of the structure via NMR, IR, and MS as detailed in the following section.

-

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Data available from public databases provides a reference for this analysis.[1]

Spectroscopic Data Summary

| Technique | Key Features and Expected Observations |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the ~6.5-7.5 ppm range. - Amine protons (NH₂): A broad singlet, exchangeable with D₂O. - Methine proton (-CH-): A triplet or multiplet around 3.5-4.0 ppm. - Methylene protons (-CH₂-): A doublet or multiplet around 2.5-3.0 ppm. - Carboxylic acid protons (-COOH): Very broad singlets, typically >10 ppm, often not observed. |

| ¹³C NMR | - Carbonyl carbons: Two signals in the 170-180 ppm region. - Aromatic carbons: Four signals in the 115-150 ppm region (C-N, C-C, and two C-H). - Methine carbon (-CH-): Signal around 45-55 ppm. - Methylene carbon (-CH₂-): Signal around 35-45 ppm. |

| FTIR (KBr) | - N-H stretch (amine): Two bands in the 3300-3500 cm⁻¹ region. - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp band around 1700-1725 cm⁻¹. - C=C stretch (aromatic): Bands in the 1500-1600 cm⁻¹ region. |

| Mass Spec. (GC-MS) | - Molecular Ion (M⁺): Expected at m/z = 209. - Key Fragments: Loss of H₂O (m/z=191), loss of COOH (m/z=164), and cleavage to form the aminophenyl fragment (m/z=106).[1] |

Analytical Workflow

A self-validating system for confirming the identity of a synthesized batch involves a multi-technique approach.

Chemical Reactivity and Potential Applications

The molecule's two distinct functional regions—the aniline moiety and the dicarboxylic acid tail—govern its reactivity and give rise to its utility in diverse scientific fields.[4]

Reactivity Profile

-

Amino Group: The primary aromatic amine is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, diazotization, and amide bond formation. Its basicity is lower than that of aliphatic amines due to the delocalization of the lone pair into the aromatic ring.

-

Carboxylic Acid Groups: These groups are acidic and can be deprotonated to form carboxylates. They can be converted into a range of derivatives, including esters, acid chlorides, and amides, through nucleophilic acyl substitution.[5] The two distinct carboxylic acid groups may exhibit slightly different reactivities, which could be exploited for selective derivatization.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino group, directing incoming electrophiles to the ortho positions.

Potential Applications

The unique structure of this compound makes it a valuable intermediate and building block.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[4] The aminophenyl group is a common pharmacophore, while the succinic acid moiety can improve solubility and be used to form succinate salts of basic drugs, often enhancing their pharmacokinetic profiles.[6]

-

Polymer Chemistry: As a difunctional monomer, it can be incorporated into polymers. The amino group can react with dicarboxylic acids to form polyamides, and the carboxyl groups can react with diamines to form different polyamides or with diols to form polyesters. This incorporation can enhance properties like thermal stability and mechanical strength in the resulting polymer matrices.[4][7]

-

Biochemical Research: The molecule is used in studies of enzyme inhibition and protein interactions.[4] Its structural similarity to natural metabolites like succinate and amino acids makes it a candidate for probing the active sites of enzymes involved in metabolic pathways.

-

Diagnostic and Environmental Applications: It is also being explored for use in diagnostic reagents for detecting specific biomolecules and in wastewater treatment processes, likely due to the reactive functional groups that can chelate or react with pollutants.[4]

Safety, Handling, and Toxicology

While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not widespread, an SDS does exist (Matrix Scientific, Catalog #058200).[8] A hazard assessment can be conducted based on the known risks of its functional groups: aromatic amines (anilines) and carboxylic acids.

-

Hazard Identification:

-

Aromatic Amine: Aniline and its derivatives can be toxic and are often suspected of being carcinogenic. They can be absorbed through the skin and may cause irritation.

-

Carboxylic Acid: The dicarboxylic acid moiety can cause skin and serious eye irritation or damage.[9]

-

-

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Storage and Stability: Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep the container tightly sealed. The material is generally stable under normal conditions.[9]

-

Toxicological Profile: No specific toxicological data for this compound is widely published. Based on its structure, it should be handled as a potentially harmful substance. Assume it may cause skin irritation, serious eye damage, and may be harmful if swallowed.[9]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature, combining the functionalities of both an aromatic amine and a dicarboxylic acid. Its established use as an intermediate in pharmaceuticals and its potential in polymer science and biochemical research highlight its importance. This guide has provided a framework for its identity, synthesis, characterization, and safe handling, offering a solid foundation for researchers and developers working with this valuable chemical entity.

References

- Lindsey, J. S. (2010). Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. MDPI.

- Chem Service. (2015). Safety Data Sheet. Retrieved January 10, 2026.

- Lindsey, J. S. (2010). Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. ResearchGate.

- Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved January 10, 2026.

- University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved January 10, 2026.

- Patel, S., et al. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. ResearchGate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 571820, this compound. Retrieved January 10, 2026.

- Werpy, T., & Petersen, G. (2008). Succinic Acid: A New Platform Chemical for Biobased Polymers from Renewable Resources. Chemie Ingenieur Technik.

- Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Retrieved January 10, 2026.

- Ferreira, V. F., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules.

- Google Patents. (2022). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid. Retrieved January 10, 2026.

- Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Org. Syn. Coll. Vol. 3, p.63. Retrieved January 10, 2026.

- Sippl, W., et al. (2008). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Industrial Applications of Succinic Acid: From Polymers to Specialty Chemicals. Retrieved January 10, 2026.

- ChemSynthesis. (n.d.). 2-(4-methylphenyl)succinic acid. Retrieved January 10, 2026.

- Rieger, E., & Kricheldorf, H. R. (2014). Succinic Acid: Synthesis of Biobased Polymers from Renewable Resources. ResearchGate.

- Campos, J., et al. (2016). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules.

- Trask, A. V., et al. (2005). Screening for cocrystals of succinic acid and 4-aminobenzoic acid. Chemical Communications.

- Benarbia, A., et al. (2016). Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. ResearchGate.

- Likhitha, U., et al. (2019). 4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis. Journal of Molecular Structure.

Sources

- 1. This compound | C10H11NO4 | CID 571820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Nitrophenyl)succinic Acid | CymitQuimica [cymitquimica.com]

- 3. orgsyn.org [orgsyn.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 8. matrixscientific.com [matrixscientific.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

In-Depth Technical Guide to the Physical Properties of 2-(4-Aminophenyl)succinic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenyl)succinic acid is a bifunctional molecule incorporating a succinic acid moiety, known for its role as a metabolic intermediate and a versatile chemical building block, and an aminophenyl group, a common pharmacophore.[1][2] This unique combination of a proton-donating carboxylic acid and a proton-accepting amino group makes its physicochemical properties, such as acidity (pKa), solubility, and melting point, critical determinants of its behavior in both chemical syntheses and biological systems. Understanding these properties is paramount for its application in drug development, materials science, and chemical manufacturing. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Chemical Identity and Computed Properties

A precise understanding of a molecule's identity and its in-silico predicted properties provides a fundamental baseline for all subsequent experimental work. These computed values are instrumental in designing experiments for solubility, chromatography, and formulation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[3] |

| CAS Number | 22511-21-3 | PubChem[3] |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[3] |

| Molecular Weight | 209.20 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N | PubChem[3] |

| InChI Key | RZHXTNAFUFBEQB-UHFFFAOYSA-N | PubChem[3] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Interpretation & Significance | Source |

|---|---|---|---|

| XLogP3 | 0.2 | Indicates good hydrophilicity, suggesting potential for aqueous solubility. This is a key parameter for predicting oral absorption. | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 101 Ų | Suggests the molecule may have good cell permeability, a critical factor for bioavailability in drug development. | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | The two hydroxyl groups and the amino group can donate hydrogen bonds, influencing solubility and interactions with biological targets. | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms and the nitrogen atom can accept hydrogen bonds, further contributing to its potential for aqueous solubility. | PubChem[3] |

| Rotatable Bond Count | 3 | Provides a measure of molecular flexibility, which can impact binding affinity to target proteins. | PubChem[3] |

Experimental Physical Properties: Methodologies and Rationale

While computed properties offer valuable guidance, experimentally determined data are the gold standard for regulatory submissions and process development. As specific experimental values for this compound are not widely published, this section focuses on the authoritative, self-validating protocols required to obtain them.

2.1 Melting Point (Tₘ)

The melting point is a critical indicator of purity and thermal stability. For crystalline solids, a sharp melting range is indicative of high purity.

Recommended Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the preferred method due to its high precision and ability to measure the enthalpy of fusion.[4] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference pan as they are heated at a constant rate.[5][6] A phase transition, such as melting, results in an endothermic peak, the onset of which is defined as the melting point.[6][7]

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.[5]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Reference Preparation: Prepare an empty, hermetically sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate of 10°C/min under a nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is determined from the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion (ΔHfus).

Table 3: Expected Solubility Profile in Common Pharmaceutical Solvents

| Solvent | Expected Solubility | Rationale |

|---|---|---|

| Water (pH 7.4) | Moderate to High | The presence of two carboxylates (deprotonated) and a neutral amine should confer good aqueous solubility. |

| 0.1 M HCl | High | Both carboxyl groups will be protonated, but the amine will be protonated (ammonium salt), which typically increases aqueous solubility. |

| 0.1 M NaOH | High | The amine will be neutral, but both carboxyl groups will be deprotonated (dicarboxylate salt), significantly enhancing aqueous solubility. |

| Ethanol | Moderate | As a polar protic solvent, it should effectively solvate the polar functional groups. |

| DMSO | High | A polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. [8]|

2.3 Acidity Constant (pKa)

The pKa values define the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor-binding interactions. [9][10]this compound is an amphoteric molecule with three ionizable groups: two carboxylic acids and one aromatic amine.

Recommended Protocol: pKa Determination by Potentiometric Titration

This classic and reliable method involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve. [9][11][12] Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10). [9]2. Sample Preparation: Accurately weigh and dissolve the compound in degassed, deionized water to a known concentration (e.g., 1-5 mM). Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl. [9][11]3. Titration (Base Titration):

-

Acidify the solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.

-

Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

The pKa values correspond to the pH at the half-equivalence points. For a multiprotic system, these can be determined from the midpoints of the buffer regions on the titration curve. [11][12]The first two pKa values will correspond to the two carboxylic acid groups, and the third will correspond to the anilinium ion.

-

Spectroscopic Properties

Spectroscopic data provide irrefutable evidence of a molecule's structure and are essential for quality control and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the aminophenyl ring (typically in the 6.5-7.5 ppm range), a methine proton adjacent to the carboxyl groups, and methylene protons of the succinic acid backbone. [3] * ¹³C NMR : The spectrum will display characteristic signals for the two carbonyl carbons of the carboxylic acids (typically >170 ppm), four distinct aromatic carbons, and the aliphatic methine and methylene carbons. [3]

-

-

Infrared (IR) Spectroscopy :

-

The FTIR spectrum, typically run as a KBr pellet, will show characteristic absorption bands. [3]Key expected peaks include a broad O-H stretch from the carboxylic acids (~3000 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch from the carboxylic acids (~1700 cm⁻¹), and C=C stretching from the aromatic ring (~1500-1600 cm⁻¹).

-

-

Mass Spectrometry (MS) :

-

The monoisotopic mass is 209.0688 Da. [3]High-resolution mass spectrometry (HRMS) should confirm this exact mass, providing definitive confirmation of the elemental composition.

-

Conclusion

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- National Center for Biotechnology Information. (2013, August 8).

- Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.

- ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- BioDuro. (n.d.). ADME Solubility Assay.

- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.

- Chemistry For Everyone. (2024, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. [Link]

- Warren Center for Neuroscience Drug Discovery. (2024, July 24). Kinetic Solubility 96–Well Protocol. Retrieved from Vanderbilt University website. [Link]

- Chemistry For Everyone. (2024, July 24). How Does DSC Measure The Melting Point (Tm) Of Polymers? [Video]. YouTube. [Link]

- Taylor & Francis Online. (n.d.). Synthesis and characterization of poly(m-aminophenol)-succinat.

- Evotec. (n.d.). Turbidimetric Solubility Assay.

- Taylor & Francis Online. (n.d.). Synthesis and characterization of poly(m-aminophenol)-succinat.

- ResearchGate. (2014, April 22). Synthesis and characterization of poly( m -aminophenol)-succinat.

- Protheragen. (n.d.). Succinic Acid in Pharmaceuticals: Enhancing Drug Efficacy and Formulation.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Talent Chemical. (2024, December 30). What are the pharmaceutical applications of succinic acid?.

- National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs. PMC. [Link]

- ResearchGate. (2025, August 10). Screening for cocrystals of succinic acid and 4-aminobenzoic acid.

- ResearchGate. (2025, August 9). Discovery of N -(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor.

Sources

- 1. nbinno.com [nbinno.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. This compound | C10H11NO4 | CID 571820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry [cureffi.org]

- 5. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)succinic Acid

This guide provides a comprehensive overview of a primary synthetic pathway for 2-(4-aminophenyl)succinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a nitro-intermediate via a Stobbe condensation, followed by the reduction of the nitro group to the desired primary amine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and characterization data.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds in the design of novel therapeutic agents. The presence of a chiral center, two carboxylic acid moieties, and an aromatic amine group provides a rich tapestry for molecular diversity and interaction with biological targets. A robust and well-characterized synthetic route is paramount for the reliable production and subsequent application of this compound in research and development.

This guide details a reliable and scalable two-step synthesis of this compound. The pathway is initiated with the Stobbe condensation of p-nitrobenzaldehyde and diethyl succinate to yield 2-(4-nitrophenyl)succinic acid. The subsequent step involves the chemoselective reduction of the aromatic nitro group to the corresponding amine, affording the target molecule.

Part 1: Synthesis of the Nitro-Intermediate: 2-(4-Nitrophenyl)succinic Acid via Stobbe Condensation

The initial step in the synthesis of this compound is the formation of its nitro-precursor, 2-(4-nitrophenyl)succinic acid. The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that is particularly well-suited for this transformation. It involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.[1][2][3]

Mechanistic Insight

The reaction proceeds through several key steps:[4][5]

-

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an α-proton from diethyl succinate to form a resonance-stabilized enolate.

-

Aldol-type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of p-nitrobenzaldehyde.

-

Lactonization: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate.

-

Ring Opening and Hydrolysis: The lactone ring is opened by the base, and subsequent hydrolysis of the ester group yields the dicarboxylic acid.

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)succinic Acid

Materials:

-

p-Nitrobenzaldehyde

-

Diethyl succinate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, an equimolar amount of diethyl succinate is added dropwise with stirring, followed by the dropwise addition of an equimolar amount of p-nitrobenzaldehyde dissolved in a minimal amount of anhydrous ethanol.

-

The reaction mixture is stirred at room temperature for several hours and then refluxed for 2-3 hours to ensure complete reaction.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is acidified with concentrated hydrochloric acid until precipitation of the product is complete.

-

The crude 2-(4-nitrophenyl)succinic acid is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Part 2: Reduction of 2-(4-Nitrophenyl)succinic Acid to this compound

The second and final step is the reduction of the aromatic nitro group to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common and effective.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[6] Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.

Materials:

-

2-(4-Nitrophenyl)succinic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite® or other filter aid

Procedure:

-

2-(4-Nitrophenyl)succinic acid is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.

-

The vessel is connected to a hydrogen source and purged several times with hydrogen gas to remove air.

-

The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from an appropriate solvent.

Method B: Chemical Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of a chemical reducing agent. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro compounds.[7]

Materials:

-

2-(4-Nitrophenyl)succinic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

2-(4-Nitrophenyl)succinic acid is suspended in concentrated hydrochloric acid.

-

A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise to the suspension with stirring. The amount of SnCl₂ used is typically in stoichiometric excess.

-

The reaction mixture is heated, for example, in a water bath, for a few hours until the reaction is complete (monitored by TLC or HPLC).

-

The mixture is then cooled in an ice bath and the pH is carefully adjusted to be basic (pH > 8) by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.

-

The resulting slurry is filtered to remove the tin salts.

-

The aqueous filtrate is then acidified with hydrochloric acid to precipitate the product.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques should be employed.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol [8] |

| IUPAC Name | 2-(4-aminophenyl)butanedioic acid[8] |

| CAS Number | 22511-21-3[8] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically two doublets in the aromatic region), the methine proton adjacent to the phenyl ring and a carboxylic acid group, and the methylene protons of the succinic acid backbone. The amine and carboxylic acid protons will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two carboxylic acid carbons, the methine carbon, and the methylene carbon.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the broad O-H stretching of the carboxylic acids (around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acids (around 1700 cm⁻¹), and C-N stretching.[8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[8]

Conclusion

The synthetic pathway described in this guide, involving a Stobbe condensation followed by the reduction of a nitro intermediate, provides a reliable and adaptable method for the preparation of this compound. The choice between catalytic hydrogenation and chemical reduction for the final step can be made based on the available laboratory infrastructure and the desired scale of the synthesis. Rigorous purification and characterization are crucial to ensure the quality of the final product for its intended applications in drug discovery and development.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Johnson, W. S.; Daub, G. H.

- Stobbe Condensation. In Name Reactions in Organic Chemistry. Cambridge University Press.

- Wikipedia. Stobbe condensation.

- Banerjee, A. K.; Mendoza, L.; Briceño, B.; Arrieche, D.; Cabrera, E. V. Stobbe Condensation. Organic & Medicinal Chem IJ. 2022, 11(4), 555818.

- Banerjee, A. K.; Mendoza, L.; Briceño, B.; Arrieche, D.; Cabrera, E. V.

- PubChem. 2-(4-Nitrophenyl)succinic acid. National Center for Biotechnology Information.

- Google Patents. Synthesis method of 2-(4-nitrophenyl) butyric acid. CN114526553A.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254).

- Sigma-Aldrich. 2-(4-NITROPHENYL)SUCCINIC ACID AldrichCPR.

- Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254).

- SpectraBase. (p-aminophenyl)succinic acid - Optional[13C NMR].

- Sigma-Aldrich. 2-(4-NITROPHENYL)SUCCINIC ACID AldrichCPR.

- Toronto Research Chemicals. 2-(4-NITROPHENYL)SUCCINIC ACID.

- Ruiz, A.; et al. Catalytic Hydrogenation of Succinic Acid Using Materials of Fe/CeO2, Cu/CeO2 and Fe-Cu.

- Chemistry Stack Exchange.

- Al-Shaal, M. G. Aqueous Phase Hydrogenation of Succinic Acid Using Mono- and Bi-metallic Ruthenium-Based Catalysts. The University of Liverpool Repository. 2016.

- Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts.

- Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. ICP-CSIC. 2020.

- Kim, D.; et al. Deoxydehydration and Catalytic Transfer Hydrogenation: New Strategy to Valorize Tartaric Acid and Succinic Acid to γ-Butyrolactone and Tetrahydrofuran. MDPI. 2020.

- National Center for Biotechnology Information. 2-(4-Fluorophenyl)

- Google Patents.

- ResearchGate. Infrared spectra of succinic acid (a)

- NIST. Succinic acid, 2-decyl dodecyl ester. NIST Chemistry WebBook.

- ChemicalBook. Succinic acid(110-15-6) IR1.

- MassBank.

- PubMed.

- ResearchGate. Electrolytic synthesis of succinic acid in a flow reactor with solid polymer electrolyte membrane.

- University of North Dakota. Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons.

- ResearchGate. 4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis.

- PubMed.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Stobbe Condensation (Chapter 108) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound | C10H11NO4 | CID 571820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)succinic Acid: Starting Materials and Strategic Selections

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to 2-(4-aminophenyl)succinic acid, a crucial building block in pharmaceutical and materials science. As Senior Application Scientists, we present not just a methodology, but a strategic analysis of starting material selection, reaction mechanisms, and process optimization, grounded in established chemical principles and supported by authoritative literature.

Executive Summary

This compound, a substituted succinic acid derivative, holds significant interest due to its structural motifs—a phenyl ring, an amine group, and a succinic acid moiety. This unique combination makes it a versatile precursor for a range of applications. The synthesis of this target molecule is not a singular path but a landscape of strategic choices, each beginning with a critical decision: the selection of starting materials. This guide will illuminate the most prevalent and efficient synthetic routes, providing the causal reasoning behind each experimental choice to ensure a robust and reproducible process.

Foundational Synthetic Strategies: A Focus on Starting Materials

The synthesis of this compound predominantly revolves around two core strategies:

-

Strategy A: Building the Succinic Acid Moiety onto a Pre-functionalized Phenyl Ring. This approach begins with a commercially available aniline or nitrobenzene derivative.

-

Strategy B: Aromatic Ring Formation or Functionalization from a Succinic Acid Derivative. This less common route starts with a substituted succinic acid and introduces the aminophenyl group.

This guide will focus on the more established and versatile Strategy A , detailing the key starting materials and their subsequent transformations.

Key Starting Material: 4-Nitrobenzaldehyde

A highly effective and widely adopted starting point for the synthesis of this compound is 4-nitrobenzaldehyde [1]. The rationale for this choice is threefold:

-

Commercial Availability and Cost-Effectiveness: 4-Nitrobenzaldehyde is a readily available and relatively inexpensive bulk chemical.

-

Reactive Aldehyde Group: The aldehyde functionality provides a key handle for carbon-carbon bond formation, allowing for the construction of the succinic acid backbone.

-

Latent Amine Functionality: The nitro group serves as a stable precursor to the desired amine, which can be introduced in a later, high-yielding reduction step. This avoids potential side reactions that a free amine might undergo during the initial C-C bond formation.

The Perkin Reaction: A Classic Approach to Cinnamic Acid Intermediates

A common and robust method to build the carbon skeleton from 4-nitrobenzaldehyde involves the Perkin reaction. This reaction utilizes an acid anhydride and its corresponding carboxylate salt to condense with the aldehyde.

Starting Materials:

-

4-Nitrobenzaldehyde

-

Succinic Anhydride[2]

-

A suitable base (e.g., triethylamine or sodium acetate)

The reaction proceeds via the formation of an enolate from succinic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration and hydrolysis steps yield an unsaturated dicarboxylic acid intermediate.

Stobbe Condensation: A Powerful Alternative

The Stobbe condensation offers a highly efficient alternative for forming the initial carbon-carbon bond. This reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.

Starting Materials:

-

4-Nitrobenzaldehyde

-

Diethyl succinate or Dimethyl succinate

-

A strong base (e.g., sodium ethoxide or potassium t-butoxide)

The Stobbe condensation is often favored due to its generally high yields and the formation of a stable paraconic acid intermediate, which can be readily converted to the desired succinic acid derivative.

The Crucial Reduction Step: Unmasking the Amine

Once the 2-(4-nitrophenyl)succinic acid skeleton is assembled, the final key transformation is the reduction of the nitro group to the primary amine. The choice of reducing agent is critical to ensure high yield and avoid unwanted side reactions.

Commonly Employed Reducing Agents:

-

Catalytic Hydrogenation: This is often the cleanest and most efficient method.

-

Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)

-

Hydrogen Source: Hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate.

-

-

Metal-Acid Systems:

-

Tin (Sn) in concentrated hydrochloric acid (HCl)

-

Iron (Fe) in acetic acid or with ammonium chloride[3]

-

-

Other Reducing Agents:

-

Sodium dithionite (Na₂S₂O₄)

-

Catalytic hydrogenation is generally preferred for its high efficiency and the production of cleaner reaction mixtures, simplifying purification.

Alternative Starting Material: 4-Aminophenylacetic Acid

An alternative, though less common, starting point is 4-aminophenylacetic acid[4][5]. This approach involves the introduction of the remaining two carbons of the succinic acid moiety.

Potential Synthetic Steps:

-

N-Protection: The amine group of 4-aminophenylacetic acid is first protected (e.g., as an acetamide) to prevent side reactions.

-

Alkylation: The α-carbon of the protected 4-aminophenylacetic acid can be alkylated with a two-carbon electrophile containing a latent carboxylic acid group (e.g., an α-halo ester).

-

Hydrolysis: Subsequent hydrolysis of the ester and deprotection of the amine yields the final product.

While feasible, this route often involves more steps and can be lower yielding compared to the strategies starting from 4-nitrobenzaldehyde.

Data Summary

| Starting Material | Key Intermediate(s) | Typical Reagents | Overall Yield (Illustrative) | Key Advantages |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)cinnamic acid derivative | Succinic anhydride, Base | Good to Excellent | Readily available, cost-effective, robust reactions |

| 4-Nitrobenzaldehyde | Paraconic acid derivative | Diethyl succinate, Strong Base | Excellent | High yielding C-C bond formation |

| 4-Aminophenylacetic Acid | N-Protected 4-aminophenylacetic acid | Protecting groups, Alkylating agents | Moderate | Direct use of an amino-functionalized starting material |

Experimental Protocols

Protocol: Synthesis of 2-(4-Nitrophenyl)succinic Acid via Stobbe Condensation

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

-

Carefully add sodium metal in small portions to generate sodium ethoxide in situ.

-

To the freshly prepared sodium ethoxide solution, add diethyl succinate dropwise at room temperature.

-

Add a solution of 4-nitrobenzaldehyde in anhydrous ethanol to the reaction mixture.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and quench with an aqueous acid solution (e.g., HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude paraconic acid intermediate.

-

Hydrolyze the intermediate using aqueous base (e.g., NaOH) followed by acidification to yield 2-(4-nitrophenyl)succinic acid.

Protocol: Reduction of 2-(4-Nitrophenyl)succinic Acid via Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)succinic acid in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

Visualization of Synthetic Pathways

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is a well-established process with 4-nitrobenzaldehyde serving as the most logical and efficient starting material. The choice between the Perkin and Stobbe condensations for the initial C-C bond formation will depend on specific laboratory capabilities and desired yields. Catalytic hydrogenation remains the method of choice for the final nitro group reduction due to its clean and high-yielding nature. This guide provides the foundational knowledge for researchers to confidently select starting materials and design a robust synthetic strategy for this valuable chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (2025). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition.

- Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.

- Sigma-Aldrich. (n.d.). 4-Nitrobenzaldehyde for synthesis.

- Google Patents. (n.d.). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.

- Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry.

- Google Patents. (n.d.). US2851486A - Preparation of succinic acids.

- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.

- Ahmed, H., et al. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica.

- ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines.

- Save My Exams. (n.d.). Synthetic Routes (OCR A Level Chemistry A): Revision Note.

- Scribd. (n.d.). Synthetic Routes (A Level) - Reaction Pathways Aliphatic Compounds.

- ChemicalBook. (2024). The synthesis method of Succinic acid.

- ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?.

- Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE.

- Organic Syntheses. (n.d.). succinic anhydride.

- YouTube. (2020). Synthetic Routes 2. ChemistryTuition.

- ChemSynthesis. (n.d.). 2-(4-methylphenyl)succinic acid.

- CORE. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

Sources

An In-depth Technical Guide to 2-(4-Aminophenyl)succinic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)succinic acid, also known by its IUPAC name 2-(4-aminophenyl)butanedioic acid, is a dicarboxylic acid derivative of aniline.[1] Its structure, featuring both a reactive aromatic amine and two carboxylic acid moieties, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, historical and modern synthetic routes, and its applications in pharmaceutical and materials science.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[1] A summary of its key computed physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[1] |

| CAS Number | 22511-21-3 | PubChem[1] |

| Appearance | Brown solid | Chem-Impex[2] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available for the characterization of this compound.[1]

Discovery and Historical Synthesis

A hypothetical, yet chemically sound, historical synthesis pathway is outlined below. This proposed route leverages foundational reactions such as the Friedel-Crafts acylation and the reduction of a nitro group, which were cornerstone reactions of classical organic chemistry.

Hypothetical Historical Synthesis Pathway

Detailed Experimental Protocol (Hypothetical):

-

Protection of the Amino Group: Aniline would first be protected, for instance, by acetylation with acetic anhydride to form acetanilide. This is a crucial step as the free amino group would otherwise react with the Lewis acid catalyst in the subsequent Friedel-Crafts reaction.

-

Friedel-Crafts Acylation: Acetanilide would then undergo a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would introduce the succinyl group onto the aromatic ring, primarily at the para position due to the ortho,para-directing effect of the acetamido group.

-

Hydrolysis of the Amide: The resulting acetamido-substituted phenylsuccinic acid precursor would then be hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield this compound.

-

Alternative: Nitration and Reduction: An alternative classical route would involve the nitration of a phenylsuccinic acid precursor, followed by the reduction of the nitro group to an amine using a reducing agent such as tin and hydrochloric acid.

The causality behind these experimental choices lies in the fundamental principles of electrophilic aromatic substitution and functional group transformations that were well-understood during the classical period of organic chemistry.

Modern Synthetic Approaches

Modern synthetic methods for preparing this compound and its derivatives benefit from a greater understanding of reaction mechanisms and the availability of more selective and efficient reagents. A contemporary approach might still employ a Friedel-Crafts type reaction but with milder catalysts to improve yields and reduce waste.

Modern Synthesis Workflow

Detailed Experimental Protocol (Illustrative Modern Approach):

A plausible modern synthesis could involve a cross-coupling reaction, which offers high selectivity and functional group tolerance. For instance, a suitably protected 4-haloaniline could be coupled with a succinic acid derivative using a palladium catalyst.

-

Preparation of Starting Materials: A protected 4-bromoaniline and a mono-ester of succinic acid could be used as starting materials.

-

Palladium-Catalyzed Cross-Coupling: A Heck or Suzuki-type coupling reaction could be employed to form the carbon-carbon bond between the aromatic ring and the succinic acid moiety.

-

Deprotection and Hydrolysis: The protecting groups on the aniline and the ester group on the succinic acid would then be removed in a final step to yield this compound.

This modern approach offers the advantage of milder reaction conditions and greater control over the regioselectivity of the substitution.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules with potential biological activity.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, with potential applications in the development of analgesics and anti-inflammatory drugs.[2] The presence of both an amino group and two carboxylic acid groups allows for the facile introduction of this scaffold into larger drug molecules.

-

Biochemical Research: Derivatives of aminophenyl dicarboxylic acids are utilized in studies related to enzyme inhibition and protein interactions, which can aid researchers in understanding metabolic pathways and disease mechanisms.

-

Polymer Chemistry: The difunctional nature of this compound allows for its incorporation into polymer backbones. This can be used to modify the properties of polymers, such as enhancing thermal stability and mechanical strength, making it a person of interest in materials science.

Conclusion

This compound, while not a widely known compound, represents a versatile chemical building block with historical roots in classical organic synthesis. Its unique combination of functional groups has made it a useful intermediate in the development of pharmaceuticals and advanced materials. Future research may continue to find novel applications for this and related aminophenyl dicarboxylic acids in various scientific and industrial fields.

References

- PubChem. This compound.

Sources

A Comprehensive Spectroscopic Analysis of 2-(4-Aminophenyl)succinic Acid: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic molecules is paramount. 2-(4-Aminophenyl)succinic acid (IUPAC Name: 2-(4-aminophenyl)butanedioic acid) is a compound of interest due to its bifunctional nature, incorporating both a reactive aromatic amine and dicarboxylic acid moieties.[1] This structure presents potential for applications in polymer synthesis, as a precursor for novel APIs (Active Pharmaceutical Ingredients), and in the development of targeted drug delivery systems.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to move beyond a mere presentation of data, offering instead a Senior Application Scientist's perspective on the causality behind experimental choices, the interpretation of the spectral features, and the logic that validates the compound's structure.

Molecular Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| CAS Number | 22511-21-3 | PubChem[1] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy